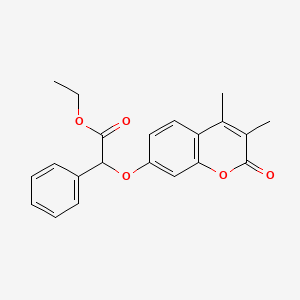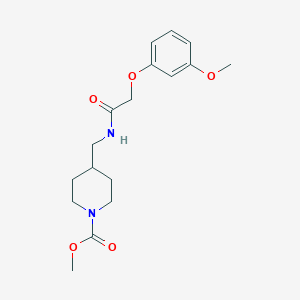
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mécanisme D'action
The mechanism of action of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves its ability to bind to the active site of enzymes, inhibiting their activity. It has been shown to interact with the catalytic triad of acetylcholinesterase, blocking the enzyme's ability to hydrolyze acetylcholine. Additionally, it has been shown to inhibit the activity of butyrylcholinesterase, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects:
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been associated with improvements in cognitive function, making this compound a potential therapeutic agent for Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory and anti-cancer properties, although further studies are needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is that it may not be selective for these enzymes, potentially leading to off-target effects.
Orientations Futures
There are several future directions for the study of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate. One direction is to further investigate its potential applications in Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand its anti-inflammatory and anti-cancer properties and to develop more selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
The synthesis of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves the reaction of 1-(4-methylpiperidin-1-yl)butan-1-one with 3-methoxyphenol in the presence of sodium hydride and then reacting the resulting product with methyl chloroformate and sodium hydroxide. The final product is obtained by purifying the crude product through column chromatography.
Applications De Recherche Scientifique
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
methyl 4-[[[2-(3-methoxyphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-4-3-5-15(10-14)24-12-16(20)18-11-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUGHQRWHCBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)
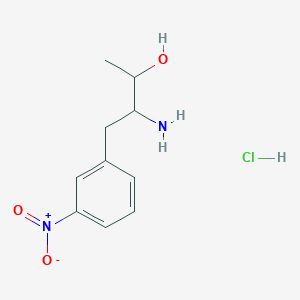
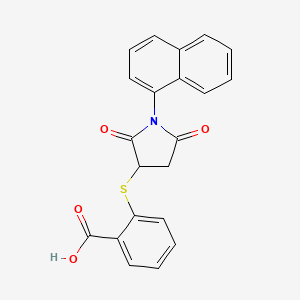
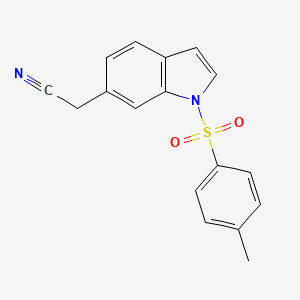


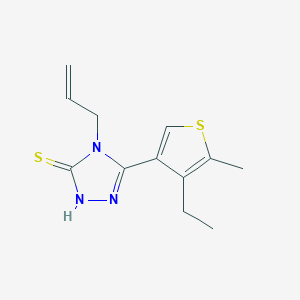
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2572476.png)
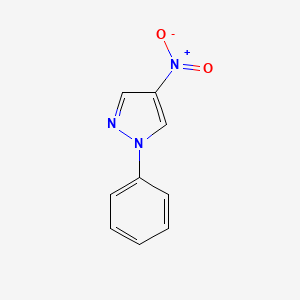
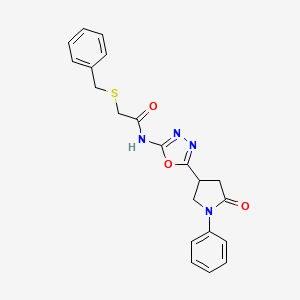
![3-Methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2572479.png)
![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)
